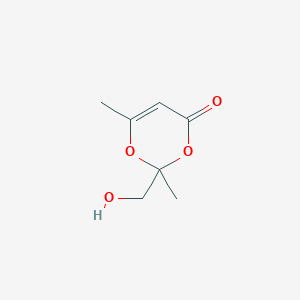

2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one

Description

2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one (CAS: 525600-95-7) is a heterocyclic compound with the molecular formula C₇H₁₀O₄ and a molar mass of 158.152 g/mol . Key physical properties include:

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 305.3 ± 35.0 °C at 760 mmHg

- Flash Point: 128.5 ± 19.4 °C

- Vapour Pressure: 0.0 ± 1.4 mmHg at 25°C .

The hydroxymethyl group at the 2-position distinguishes it from simpler alkyl-substituted dioxinones, enhancing polarity and hydrogen-bonding capacity. This structural feature makes it a versatile intermediate in organic synthesis, particularly for functionalization reactions.

Properties

CAS No. |

525600-93-5 |

|---|---|

Molecular Formula |

C7H10O4 |

Molecular Weight |

158.15 g/mol |

IUPAC Name |

2-(hydroxymethyl)-2,6-dimethyl-1,3-dioxin-4-one |

InChI |

InChI=1S/C7H10O4/c1-5-3-6(9)11-7(2,4-8)10-5/h3,8H,4H2,1-2H3 |

InChI Key |

OSIVAJFKHGFGAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)OC(O1)(C)CO |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the 1,3-dioxin-4-one ring system through acetalization and ketene acetal chemistry, often starting from hydroxy-substituted methylbenzoates or related precursors. The hydroxymethyl group is introduced via hydroxymethylation reactions, and the methyl groups are either inherent from the starting materials or introduced via alkylation or protection steps.

Hydroxymethylation and Protection Steps

One innovative and environmentally friendly synthetic route involves the following key steps:

This method avoids hazardous reagents like liquid bromine and Friedel-Crafts acylation, making it safer and more suitable for scale-up.

Ketene Acetal Formation and Esterification

Another approach involves the synthesis of dioxinone β-keto esters through coupling reactions:

- Starting from 2-(2,2-dimethyl-4-oxo-4H-1,3-dioxin-6-yl)acetic acid, dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are used as coupling agents in dichloromethane at room temperature to form dioxane-4,6-dione derivatives.

- This approach is used to generate delicate dioxinone structures suitable for further functionalization.

Biomimetic and Modular Synthetic Strategies

Advanced synthetic strategies employ biomimetic sequences and modular assembly:

- Use of ketene acetals such as 2,2,6-trimethyl-4H-1,3-dioxin-4-one as building blocks.

- Organolithium reagents (e.g., n-butyllithium) are used at low temperatures (-78 °C) to generate reactive intermediates.

- Subsequent electrophilic trapping and silyl protection steps lead to functionalized dioxinone derivatives.

- Lewis acid catalysis (e.g., BF3·OEt2) enables aldol-type condensations to extend the carbon framework.

- Hydroxymethylation is performed using paraformaldehyde in the presence of thiophenol, acetic acid, and piperidine under heating to introduce the hydroxymethyl group.

Comparative Analysis of Preparation Methods

Summary Table of Key Reaction Conditions

| Step | Reagents | Conditions | Time | Temperature | Notes |

|---|---|---|---|---|---|

| Hydroxymethylation | Formaldehyde, catalyst | Stirring | 1-2 h | 50-55 °C | Mild heating, aqueous or organic solvent |

| Acetonide Protection | 2,2-Dimethoxypropane, acid catalyst | Stirring | 2 h | Room temp | Protects ortho-dihydroxy groups |

| Chloromethylation | Chloromethylating agent | Controlled addition | 1-2 h | Ambient | Safer alternative to bromination |

| Esterification | DCC, DMAP | Stirring | 18 h | 25 °C | Moisture sensitive, inert atmosphere |

| Organolithium Addition | n-BuLi | Dropwise addition | 1.5 h | -78 °C to 0 °C | Requires dry, inert conditions |

| Lewis Acid Catalysis | BF3·OEt2 | Dropwise addition | 1 h | -78 °C to RT | Aldol-type condensation |

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl and ester groups in its structure allows it to participate in diverse chemical transformations.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield corresponding aldehydes or carboxylic acids, while reduction can lead to alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one (CAS No: 525600-93-5) is a chemical compound with the molecular formula . It is also known as 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- (9CI) .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader context of hydroxymethyl derivatives and dioxinones in chemical and pharmaceutical research can provide insights.

Hydroxymethyl Derivatives as Prodrugs and Intermediates: Hydroxymethyl groups are utilized in drug development to enhance drug properties .

- Prodrugs: Hydroxymethyl derivatives can function as prodrugs, which are inactive forms of a drug that are converted into their active form in the body. This conversion can improve a drug's physicochemical, biopharmaceutical, pharmacokinetic, and pharmacodynamic properties .

- Solubility and Bioavailability: Hydroxymethyl modifications can improve drug solubility and bioavailability, which is particularly useful for drugs administered parenterally. For example, hydroxymethyl analogs have demonstrated a 5–7-fold higher aqueous solubility compared to other compounds like parecoxib sodium .

- Anti-inflammatory Agents: Hydroxymethyl analogs have been investigated as potential anti-inflammatory agents, showing improved in vivo activity and water solubility .

Dioxinones in Synthesis: Dioxinone derivatives are used as valuable intermediates in synthesizing biologically active compounds .

- Anticancer Activity: 2-chloromethyl-4(3H)-quinazolinones, synthesized from dioxinone intermediates, exhibit anticancer activity. These compounds have been tested against cancer cell lines, including human hepatoma HepG2, breast cancer cell line MDA-MB-468, and colorectal cancer cell line HCT-116, showing low micromolar inhibition potency .

- Morphological Changes in Cancer Cells: Studies on HepG2 liver cancer cells treated with certain dioxinone-derived compounds have shown morphological changes, indicating that these compounds may induce cell death through processes like apoptosis and necrosis .

Related Compounds

Several related compounds are listed that suggest the potential use of dioxinone derivatives in various applications :

- 2,2,6-Trimethyl-4H-1,3-dioxin-4-one

- 1,5,8,10-TETRAOXASPIRO[5.5]UNDEC-3-EN-2-ONE, 4,9,9-TRIMETHYL-

- 4H-1,3-DIOXIN-4-ONE, 2,2-BIS(HYDROXYMETHYL)-6-METHYL-

- 4H-1,3-DIOXIN-4-ONE, 2,2-BIS[(ACETYLOXY)METHYL]-6-METHYL-

- 4H-1,3-Dioxin-4-one, 2-[(acetyloxy)methyl]-2,6-dimethyl-, (2R)-

Data Table: Anticancer Activity of Dioxinone Derivatives

| Compound | IC50 (µM) a |

|---|---|

| HepG2 | |

| 9 | 3.8 |

| 10 | 4.3 |

| Gefitinib | 6.4 |

Mechanism of Action

The mechanism of action of 4H-1,3-Dioxin-4-one, 2-(hydroxymethyl)-2,6-dimethyl- involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The hydroxymethyl and ester groups play a crucial role in these interactions, facilitating the compound’s binding to specific sites on target molecules. This binding can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

2,2,6-Trimethyl-4H-1,3-dioxin-4-one (CAS: 5394-63-8)

2,2-Dimethyl-4H-1,3-dioxin-4-one (CAS: 87769-48-0)

2,2-Dimethyl-6-(2-oxopropyl)-4H-1,3-dioxin-4-one (CAS: N/A)

- Molecular Formula : C₉H₁₂O₄ (estimated)

- Key Differences: Features a 2-oxopropyl substituent at the 6-position. Applications: Specialty intermediate in fine chemical synthesis .

Structural and Functional Analysis

Substituent Effects on Physical Properties

| Compound | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| 2-(Hydroxymethyl)-2,6-dimethyl | 158.15 | 1.2 | 305.3 |

| 2,2,6-Trimethyl | 142.15 | 1.07 | Not reported |

| 2,2-Dimethyl | 128.13 | Not reported | Not reported |

- Hydroxymethyl Group Impact :

- Increases polarity and hydrogen-bonding capacity, raising boiling point and density.

- Enhances solubility in polar solvents compared to purely alkyl-substituted analogs .

Biological Activity

2-(Hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one, with the CAS number 525600-93-5, is a chemical compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and implications for research and industry.

| Property | Details |

|---|---|

| Molecular Formula | C7H10O4 |

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-2,6-dimethyl-1,3-dioxin-4-one |

| InChI Key | OSIVAJFKHGFGAU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)OC(O1)(C)CO |

Synthesis Methods

The synthesis of this compound can be performed through several approaches:

- Catalyst-Free Reactions : Utilizing commercially available starting materials under mild conditions.

- Continuous Flow Reactors : Enhancing yield and purity for industrial applications.

These methods not only facilitate the production of the compound but also allow for scalability in industrial settings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through non-covalent interactions such as hydrogen bonding. The hydroxymethyl group enhances its binding affinity to specific enzymes and receptors, potentially modulating their activity.

Research Findings

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary research indicates that derivatives of dioxin compounds exhibit antimicrobial properties against both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics or antimicrobial agents.

- Enzyme Modulation : The compound has shown promise in modulating enzyme activity, which could be beneficial in therapeutic contexts where enzyme regulation is crucial.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various dioxin derivatives against resistant bacterial strains. The results indicated that certain derivatives exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating the potential of this compound in combating resistant infections.

Case Study 2: Enzyme Inhibition

Another research focused on the inhibition of specific enzymes involved in metabolic pathways. The findings revealed that this compound could effectively inhibit target enzymes at low concentrations, suggesting its utility in drug development aimed at metabolic disorders.

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

- Organic Synthesis : It serves as a versatile building block for synthesizing more complex organic molecules.

- Pharmaceutical Development : Its potential antimicrobial and enzyme-modulating activities position it as a candidate for new drug formulations.

Q & A

Basic: What are the standard synthetic routes for 2-(hydroxymethyl)-2,6-dimethyl-2H,4H-1,3-dioxin-4-one, and how is purity validated?

The compound is typically synthesized via cyclocondensation of β-ketoesters or β-diketones with appropriate diols under acidic catalysis. For example, derivatives like 2,2,6-trimethyl-4H-1,3-dioxin-4-one are prepared via flash pyrolysis of precursors such as 2,2,5,6-tetramethyl-4H-1,3-dioxin-4-one . Purity (>95%) is validated using gas chromatography (GC) and complemented by nuclear magnetic resonance (NMR) for structural confirmation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : - and -NMR to confirm substituent positions (e.g., methyl and hydroxymethyl groups) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight verification (e.g., CHO, MW 156.18) .

- Infrared (IR) : Identification of carbonyl (C=O) and ether (C-O-C) stretches in the range 1700–1750 cm and 1100–1250 cm, respectively .

Advanced: How does the compound behave under thermal or catalytic conditions in cross-coupling reactions?

The dioxinone ring undergoes ring-opening under thermal stress (e.g., flash vacuum pyrolysis at 500°C) to generate reactive ketenes like acetylketene, which participate in chemoselective reactions with nucleophiles . In Pd-catalyzed Suzuki-Miyaura cross-couplings, derivatives such as 5-iodo-1,3-dioxin-4-one react with alkynyltrifluoroborate salts to form aryl-alkynyl products, confirmed via X-ray crystallography .

Advanced: What computational methods are used to predict reactivity or stability of this compound?

Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) and transition states for ring-opening reactions. Lattice energy calculations and hydrogen-bonding networks in crystal structures (e.g., CCDC 2032776) further validate stability .

Advanced: How are data contradictions resolved in studies involving dioxinone derivatives?

Contradictions in reaction outcomes (e.g., selectivity in ketene trapping) are addressed by:

- Control experiments : Varying temperature, solvent, or catalyst loading .

- Mechanistic probes : Isotopic labeling (e.g., ) to track oxygen migration during hydrolysis .

- Comparative crystallography : Structural overlays of derivatives (e.g., 6-(4-ClCH)-substituted analogs) to identify steric/electronic effects .

Advanced: What role does stereochemistry play in the biological activity of derivatives?

Chiral centers (e.g., 2R-configuration in acetylated analogs) influence interactions with enzymes. For instance, enantiopure 2-(hydroxymethyl) derivatives are used as chiral building blocks in drug synthesis, with activity validated via enzyme inhibition assays .

Methodological: How are hydrolytic byproducts quantified in reaction mixtures?

Reverse-phase HPLC with UV detection (λ = 254 nm) separates and quantifies hydrolysis products (e.g., carboxylic acids or esters). Calibration curves using authentic standards ensure accuracy .

Methodological: What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods due to potential ketene release during pyrolysis .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent contact with irritants (refer to SDS from suppliers like Chemos GmbH) .

- Emergency procedures : Neutralize spills with inert adsorbents (e.g., vermiculite) .

Methodological: How are reaction intermediates trapped for mechanistic studies?

Low-temperature (-78°C) trapping with methanol or amines stabilizes transient species (e.g., ketenes). Intermediates are characterized via in-situ IR or cryogenic NMR .

Methodological: What databases are recommended for accessing structural or toxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.